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A detailed examination of the clinical trial data and mechanistic pathways of Serelaxin, a
potential therapeutic agent for acute heart failure, compared with standard treatment protocols.

Serelaxin, a recombinant form of human relaxin-2, has been investigated as a promising
therapeutic agent for acute heart failure (AHF) due to its vasodilatory and potential end-organ
protective effects.[1][2] This guide provides a systematic review of the pivotal clinical trials, a
comparison of its efficacy and safety against standard of care, and an overview of its
mechanism of action for researchers, scientists, and drug development professionals.

Comparative Efficacy and Safety: A Review of
Clinical Trial Data

The primary evidence for the clinical utility of Serelaxin in AHF comes from two major phase Il
clinical trials: RELAX-AHF and RELAX-AHF-2. While the initial RELAX-AHF trial showed
promising results, the subsequent larger RELAX-AHF-2 trial did not confirm these benefits.[3]

[4]

RELAX-AHF Trial

The RELAX-AHF trial was an international, randomized, double-blind, placebo-controlled study
that enrolled 1,161 patients with AHF.[5] The trial demonstrated that a 48-hour intravenous
infusion of Serelaxin at a dose of 30 ug/kg per day was associated with a significant
improvement in dyspnea, as measured by the visual analogue scale (VAS) area under the
curve (AUC) from baseline to day 5.[3][5] However, it did not show a significant effect on the
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other co-primary endpoint of improvement in dyspnea as assessed by the Likert scale at 6, 12,
and 24 hours.[5]

Interestingly, while there was no significant difference in the secondary endpoints of
cardiovascular death or rehospitalization for heart or renal failure at 60 days, a pre-specified
analysis revealed a significant reduction in all-cause and cardiovascular mortality at 180 days
in the Serelaxin group.[3][5]

RELAX-AHF-2 Trial

To confirm the mortality benefit observed in RELAX-AHF, the larger RELAX-AHF-2 trial was
conducted, enrolling approximately 6,800 patients.[6][7] This multicenter, randomized, double-
blind, placebo-controlled, event-driven trial, however, failed to meet its primary endpoints.[4][8]
There was no significant difference in cardiovascular death at 180 days or the incidence of
worsening heart failure at day 5 between the Serelaxin and placebo groups.[8]

A meta-analysis of six randomized controlled trials, including RELAX-AHF and RELAX-AHF-2,
involving over 11,000 patients, found that Serelaxin was associated with a significant reduction
in the risk of 5-day worsening heart failure and improvements in markers of renal function.[9]
The analysis also suggested a reduction in all-cause mortality, though it did not find a
significant effect on cardiovascular death or rehospitalization for heart or renal failure.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data from the RELAX-AHF and RELAX-
AHF-2 trials, comparing Serelaxin to placebo (standard of care).

Table 1. Key Efficacy Outcomes of the RELAX-AHF Trial
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Endpoint Serelaxin (n=581)

Placebo (n=580) p-value

Primary Endpoints

Change in VAS AUC
for Dyspnea to Day 5 448

(mm x h)

- 0.007[5]

Moderate/Marked
Dyspnea

ysp _ 27%
Improvement (Likert

Scale) at 24h

26% 0.70[5]

Secondary & Other
Endpoints

Worsening Heart
) 6.7%
Failure through Day 5

12.2% 0.0016[3]

Cardiovascular Death
at Day 180

6.0%

9.5% 0.028[3]

All-Cause Death at
Day 180

7.3%

11.3% 0.02[3]

CV Death or
Rehospitalization for 7.5%
HF/RF at Day 60

6.9% 0.73[3]

Table 2: Key Efficacy Outcomes of the RELAX-AHF-2 Trial
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. Serelaxin Placebo Hazard Ratio

Endpoint p-value
(n=3274) (n=3271) (95% CI)

Primary

Endpoints

Cardiovascular

Death at Day 8.7% 8.9% 0.98 (0.83-1.15) 0.77[8]

180

Worsening Heart
6.9% 7.7% 0.89 (0.75-1.07) 0.19[8]

Failure at Day 5

Experimental Protocols

The methodologies for the RELAX-AHF and RELAX-AHF-2 trials were similar, with both studies
enrolling patients with acute heart failure who presented with specific clinical criteria.

Patient Population

Inclusion Criteria:

Hospitalized for AHF with dyspnea at rest or with minimal exertion.[3][4]

e Pulmonary congestion confirmed by chest radiograph.[3][4]

o Elevated B-type natriuretic peptide (BNP) or N-terminal pro-BNP (NT-proBNP) levels.[3][4]
o Systolic blood pressure >125 mmHg.[3][4]

e Mild-to-moderate renal impairment (estimated glomerular filtration rate [eGFR] between 30-
75 mL/min/1.73 m2 for RELAX-AHF and 25-75 mL/min/1.73 m2 for RELAX-AHF-2).[3][4]

o Randomized within 16 hours of presentation.[3][4]
Exclusion Criteria:

o Current or planned treatment with intravenous vasodilators (other than nitrates for SBP >150

mmHg), inotropes, or vasopressors.[3]
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» Requirement for mechanical circulatory or ventilatory support.[3]
e AHF primarily due to arrhythmia or non-cardiac causes.[3]

e Recent acute coronary syndrome or major surgery.[3]

Study Design and Treatment

Both trials were multicenter, randomized, double-blind, placebo-controlled studies.[5][6]
Patients were randomized in a 1:1 ratio to receive either a 48-hour intravenous infusion of
Serelaxin (30 pg/kg/day) or a matching placebo, in addition to standard of care therapy.[5][6]

Endpoints

RELAX-AHF Primary Endpoints:[10]
o Change from baseline in the VAS AUC for dyspnea through day 5.

o Proportion of patients with moderate to marked improvement in dyspnea as measured by the
Likert scale at 6, 12, and 24 hours.

RELAX-AHF-2 Primary Endpoints:[7]
o Cardiovascular death through day 180.

e Occurrence of worsening heart failure through day 5.

Mechanism of Action: Signaling Pathways

Serelaxin exerts its effects through a multi-faceted mechanism of action, primarily by binding to
the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor.[11] This
interaction triggers a cascade of downstream signaling events leading to vasodilation and
potential organ protection.[1][12][13] The proposed signaling pathway involves the activation of
nitric oxide synthase, leading to increased nitric oxide (NO) production, and the upregulation of
vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[11][12]
These actions result in systemic and renal vasodilation, increased cardiac output, and
enhanced renal blood flow.[11][14]
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Caption: Proposed signaling pathway of Serelaxin in acute heart failure.

Clinical Trial Workflow

The workflow for the RELAX-AHF and RELAX-AHF-2 trials followed a standardized process
from patient screening to long-term follow-up.
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Caption: Generalized workflow for the RELAX-AHF clinical trials.

Conclusion
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Serelaxin has a plausible mechanism of action for the treatment of acute heart failure, and
initial clinical findings from the RELAX-AHF trial were promising, particularly regarding
symptom relief and a potential long-term mortality benefit. However, the larger, more definitive
RELAX-AHF-2 trial did not confirm these findings. While a meta-analysis suggests some
benefits in reducing worsening heart failure and improving renal markers, the lack of a
consistent and robust effect on major clinical outcomes has tempered enthusiasm for its
widespread use. Future research may focus on identifying specific subgroups of AHF patients
who might derive greater benefit from Serelaxin therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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